molecular formula C24H40N2O6 B613671 Boc-l-lys(ivdde)-oh CAS No. 862847-44-7

Boc-l-lys(ivdde)-oh

Cat. No.: B613671
CAS No.: 862847-44-7
M. Wt: 452,6 g/mole
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Description

Boc-L-Lys(ivDde)-OH is a lysine derivative extensively utilized in solid-phase peptide synthesis (SPPS) for orthogonal protection strategies. The compound features two distinct protecting groups: a tert-butoxycarbonyl (Boc) group on the α-amino group and a (4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (ivDde) group on the ε-amino group . This dual protection enables sequential deprotection during peptide assembly, where the ivDde group is selectively removed under mild hydrazine conditions, leaving the Boc group intact for subsequent acidolytic cleavage . Its molecular formula is C₂₄H₄₀N₂O₆, with a molecular weight of 452.58 g/mol . The ivDde group is particularly valued for its stability under acidic and basic conditions, making it ideal for synthesizing complex peptides with multiple lysine residues, such as toxins and bioactive peptides .

Properties

IUPAC Name

(2S)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O6/c1-15(2)12-17(20-18(27)13-24(6,7)14-19(20)28)25-11-9-8-10-16(21(29)30)26-22(31)32-23(3,4)5/h15-16,27H,8-14H2,1-7H3,(H,26,31)(H,29,30)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJNRXWJRREUMO-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis Protocol

The primary synthetic route for Boc-Lys(ivDde)-OH involves sequential protection of lysine’s α-amino and ε-amino groups. As detailed in a seminal study, the process begins with Boc-Lys-OH (1.0 g, 4.06 mmol) dissolved in ethanol (10 mL). To this solution, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) reagent (1.15 mL, 5.28 mmol) is added, followed by triethylamine (847.2 μL, 6.09 mmol). The mixture is heated to reflux overnight, with reaction progress monitored by thin-layer chromatography (TLC) using ethyl acetate:methanol (9:1) as the mobile phase. Post-reaction, the crude product is diluted with ethyl acetate, washed with 1M HCl, dried over MgSO₄, and purified via silica gel chromatography (ethyl acetate:methanol 9:1, 1% acetic acid) to yield Boc-Lys(ivDde)-OH quantitatively.

Reaction Optimization

Key parameters influencing yield and purity include:

  • Solvent Selection : Ethanol is preferred over DMF or DCM due to its ability to solubilize both Boc-Lys-OH and the ivDde reagent while minimizing side reactions.

  • Stoichiometry : A 1.3:1 molar ratio of ivDde reagent to Boc-Lys-OH ensures complete ε-amino group protection without overfunctionalization.

  • Temperature : Reflux conditions (≈78°C for ethanol) accelerate the reaction, reducing typical reaction times from 48 hours to 12–16 hours.

Table 1: Comparative Reaction Conditions

ParameterLaboratory ScaleIndustrial Scale
SolventEthanolEthanol/DMF (9:1)
TemperatureReflux (78°C)70–75°C (controlled)
Reagent Ratio (ivDde:Lys)1.3:11.25:1
PurificationColumn ChromatographyCrystallization

Protection Group Dynamics

Orthogonality of ivDde and Boc Groups

The ivDde group demonstrates stability under acidic (TFA) and basic (piperidine) conditions, making it orthogonal to the Boc group. This allows sequential deprotection:

  • Boc Removal : Achieved with 50% TFA in dichloromethane (DCM), preserving the ivDde group.

  • ivDde Removal : Requires 2–10% hydrazine in DMF, with higher concentrations used for sterically hindered peptides.

Notably, ivDde exhibits superior stability compared to its predecessor Dde, resisting premature cleavage during standard Fmoc-based synthesis. However, proximity to the peptide C-terminus or aggregation can impede complete ivDde removal, necessitating extended hydrazine treatments (up to 24 hours).

Purification and Characterization

Chromatographic Purification

Laboratory-scale synthesis employs silica gel chromatography with ethyl acetate:methanol (9:1, 1% acetic acid) to resolve Boc-Lys(ivDde)-OH from unreacted starting materials and byproducts. Acetic acid suppresses lysine’s zwitterionic character, improving peak resolution.

Industrial-Scale Crystallization

For bulk production, manufacturers optimize solvent systems to enable crystallization. A typical protocol involves:

  • Dissolving the crude product in hot ethanol (60°C).

  • Gradual cooling to 4°C to induce crystallization.

  • Filtration and washing with cold diethyl ether to remove residual hydrazine byproducts.

This method achieves >98% purity with yields exceeding 85%, compared to 95–100% yield (but lower throughput) in chromatographic purification.

Industrial Production Workflows

Automated Peptide Synthesizers

Modern facilities integrate Boc-Lys(ivDde)-OH synthesis into automated peptide assembly lines. Key adaptations include:

  • Reagent Delivery Systems : Precision pumps ensure accurate ivDde reagent dosing, critical for large-scale batches.

  • In-Line Analytics : UV-Vis spectroscopy monitors ivDde incorporation efficiency at 300 nm (λₘₐₓ for the ivDde-hydrazine adduct).

Table 2: Industrial vs. Laboratory Synthesis Metrics

MetricLaboratoryIndustry
Batch Size1–10 g1–10 kg
Cycle Time24–48 hours72–96 hours
Purity95–100%98–99%
Cost per Gram$78.40/250 mg$12.50/g (bulk)

Comparative Analysis of Methodologies

Alternative Protecting Group Strategies

While ivDde is widely adopted, competing approaches include:

  • Alloc Protection : Removable via palladium catalysis but incompatible with ivDde due to hydrazine-induced allyl group reduction.

  • Mmt Protection : Acid-labile (1% TFA) but requires toxic mercury salts for complete cleavage, limiting industrial utility.

Solvent System Innovations

Recent advances explore ionic liquid-based systems (e.g., [BMIM][BF₄]) to enhance reaction rates. Pilot studies show a 40% reduction in reflux time compared to ethanol, though scalability remains unproven .

Scientific Research Applications

Peptide Synthesis

Boc-l-lys(ivdde)-oh is primarily utilized as a building block in peptide synthesis. The presence of the Boc and ivdde protecting groups enables the selective introduction of lysine into peptide chains without causing side reactions. This selectivity is crucial for synthesizing complex peptides with specific functionalities.

Biological Research

In biological applications, this compound facilitates the study of protein-protein interactions and enzyme-substrate interactions. Its role as a protected amino acid allows researchers to investigate the dynamics of peptide interactions in various biological contexts.

Drug Development

The compound is instrumental in developing peptide-based drugs and vaccines. By enabling the synthesis of peptides that can mimic natural biological processes, this compound contributes to creating therapeutic agents targeting specific diseases.

Industrial Applications

In the pharmaceutical industry, this compound is used to synthesize complex peptides and proteins. Its applications extend to producing diagnostic agents and peptide-based vaccines, which are crucial for modern medical advancements.

Preparation Methods

The synthesis of this compound involves several key steps:

  • Protection of Amino Groups : The amino and carboxyl groups of lysine are protected using di-tert-butyl dicarbonate in the presence of triethylamine.
  • Introduction of ivdde Group : The ivdde group is introduced using 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloride with a base like pyridine.
  • Deprotection Reactions : The Boc and ivdde protecting groups can be removed under acidic conditions using trifluoroacetic acid or specific reagents like zinc-hydroxyapatite.

Case Studies

  • Antimicrobial Activity : Research has demonstrated that PLL homopolymers synthesized from this compound exhibit low minimum inhibitory concentrations against various bacterial strains, showcasing their potential as antimicrobial agents.
  • Peptide-Based Vaccine Development : A study highlighted the use of this compound in synthesizing peptides that serve as vaccine candidates against viral infections, emphasizing its role in modern immunology.
  • Protein Engineering : In protein engineering applications, this compound has been utilized to modify proteins for enhanced stability and functionality, aiding in the design of more effective therapeutic proteins.

Mechanism of Action

Molecular Targets and Pathways: The primary mechanism of action of Boc-l-lys(ivdde)-oh involves its role as a protected lysine derivative in peptide synthesis. The Boc and ivdde groups protect the amino and carboxyl groups, respectively, allowing for selective reactions at other functional groups. Upon deprotection, the free lysine can participate in various biochemical pathways, including protein synthesis and enzyme catalysis .

Comparison with Similar Compounds

Protection Strategy

  • Boc vs. Fmoc : this compound uses acid-labile Boc protection, whereas Fmoc-L-Lys(ivDde)-OH employs base-sensitive Fmoc. This distinction dictates their compatibility with synthesis workflows (e.g., Boc for Boc-SPPS vs. Fmoc for Fmoc-SPPS) .
  • ivDde vs. Cbz/Ipr: Unlike ivDde, which is hydrazine-labile, Cbz (Z) requires hydrogenolysis, and Ipr groups may need enzymatic cleavage. ivDde’s orthogonality minimizes side reactions in multi-step syntheses .

Carbon Chain Variants

  • Lys vs. Dap/Dab/Orn: Derivatives like Fmoc-Dap(ivDde)-OH (diaminopropionic acid) and Fmoc-Dab(ivDde)-OH (diaminobutyric acid) have shorter side chains, altering steric and electronic properties. These analogs are used in constrained peptides or to modulate solubility .

Enantiomeric Forms

  • D- vs. L-Lys(ivDde) : Fmoc-D-Lys(ivDde)-OH (MW 574.71) serves as the D-enantiomer for chiral peptide design, offering mirror-image activity in targeting specific receptors .

Research Findings

  • Synthesis Efficiency : this compound achieves >90% purity in cyclopeptide synthesis when coupled with EDCI/HOAt, outperforming Cbz-protected analogs in yield (56% vs. 40–50% for Cbz) .
  • Stability : ivDde demonstrates superior stability over Alloc (allyloxycarbonyl) in acidic conditions, critical for multi-lysine peptides .
  • Applications: ivDde-protected lysine derivatives are pivotal in synthesizing spider toxins (e.g., ω-agatoxins) and antimicrobial peptides, where selective ε-amino modification is required .

Biological Activity

Boc-l-lys(ivdde)-oh, or Nα-tert-Butoxycarbonyl-L-lysine, is a protected amino acid that plays a significant role in peptide synthesis and has notable biological activities. This compound is particularly valued for its ability to facilitate the study of protein-protein interactions and enzyme-substrate interactions, as well as its applications in developing peptide-based drugs and therapeutic agents.

Target of Action
this compound primarily serves as a building block in the synthesis of various peptides. Its mechanism of action involves ring-opening polymerization (ROP), which is mediated by amine-terminated polyamidoamine dendrimers. This interaction enables the formation of star-shaped poly-L-lysine (PLL) homopolymers that exhibit antimicrobial properties, with low minimum inhibitory concentrations against both Gram-positive and Gram-negative bacteria.

Biochemical Pathways
The compound influences biochemical pathways related to antimicrobial activity. Specifically, it aids in synthesizing PLL homopolymers and copolymers that demonstrate excellent biocompatibility and significant antimicrobial effects.

Preparation Methods

Synthetic Routes
The synthesis of this compound typically involves protecting the amino and carboxyl groups of lysine. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base like triethylamine. The ivdde group is incorporated using 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloride along with a base such as pyridine. These methods can be scaled up for industrial production using automated peptide synthesizers.

Chemical Reactions

This compound undergoes several types of reactions:

  • Deprotection Reactions : Removal of the Boc and ivdde protecting groups can be achieved under acidic conditions, typically using trifluoroacetic acid.
  • Substitution Reactions : The amino group can engage in nucleophilic substitution reactions, facilitating the formation of peptide bonds with other amino acids or peptides.

Comparative Analysis

CompoundDescription
This compound A protected lysine derivative used in peptide synthesis with significant antimicrobial activity.
Fmoc-l-lys(ivdde)-oh Similar to this compound but uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Boc-l-lys(fmoc)-oh Contains an Fmoc group instead of ivdde; used for different applications in peptide synthesis.

Scientific Research Applications

This compound has been widely applied in various fields:

  • Chemistry : It is crucial in peptide synthesis as a protected lysine derivative, allowing for selective introduction into peptide chains without unwanted side reactions.
  • Biology and Medicine : The compound is instrumental in studying protein-protein interactions and developing peptide-based drugs and vaccines .
  • Industry : In pharmaceuticals, it is utilized for synthesizing complex peptides and proteins, contributing to advancements in peptide-based vaccines and diagnostic agents.

Case Studies

Recent studies have highlighted the efficacy of this compound in various applications:

  • Peptide-based Therapeutics : Research demonstrated that peptides synthesized using this compound exhibited significant biological activity against LDL cholesterol modulation through PCSK9 inhibition, showcasing its potential for cardiovascular disease management .
  • Antimicrobial Peptides Development : Studies focused on designing new antimicrobial peptides with improved profiles have utilized this compound to enhance biological activity while reducing hemolytic effects .

Q & A

Basic Research Questions

Q. How should researchers design experiments to synthesize Boc-L-Lys(ivDde)-OH with high purity?

  • Methodological Answer : Use solid-phase peptide synthesis (SPPS) protocols with orthogonal protection strategies. The Boc group protects the α-amino group, while ivDde shields the ε-amino group of lysine. Monitor coupling efficiency via Kaiser tests or FTIR spectroscopy to confirm amide bond formation. Purify intermediates via reverse-phase HPLC, referencing established protocols for protected amino acids .
  • Key Considerations : Control reaction temperature (20–25°C) and use fresh coupling reagents (e.g., HBTU/DIPEA) to minimize side reactions. Include mass spectrometry (MS) and NMR for intermediate validation .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify the presence of Boc (tert-butyl signals at ~1.4 ppm) and ivDde (cyclohexylidene protons at ~5.3 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF should show a molecular ion peak matching the theoretical mass (C25_{25}H20_{20}F3_3NO5_5S: 503.49 g/mol) .
  • HPLC : Use a C18 column with a water/acetonitrile gradient to assess purity (>95%) .

Q. How does the ivDde protecting group compare to other amine-protecting groups (e.g., Fmoc, Dde) in peptide synthesis?

  • Methodological Answer : ivDde offers selective deprotection under mild hydrazine conditions (2% hydrazine in DMF, 10 min), avoiding cleavage of acid-labile groups like Boc. In contrast, Dde requires longer deprotection times, and Fmoc is base-sensitive. Validate selectivity using MS after each deprotection step .

Advanced Research Questions

Q. How can researchers optimize selective deprotection of ivDde in this compound during multi-step peptide synthesis?

  • Methodological Answer : Use kinetic monitoring via UV-Vis spectroscopy (absorbance at 290 nm for ivDde cleavage). Adjust hydrazine concentration (1–5% v/v) and reaction time to balance efficiency and side reactions. Compare deprotection efficiency in model peptides using LC-MS to identify optimal conditions .
  • Data Contradiction Example : If incomplete deprotection occurs, re-evaluate solvent polarity (DMF vs. DCM) or introduce a scavenger (e.g., thiophenol) to mitigate aggregation .

Q. How should researchers resolve contradictions in mass spectrometry data when synthesizing this compound derivatives?

  • Methodological Answer :

  • Scenario : Observed [M+H]+^+ peaks deviate from theoretical values by >2 Da.
  • Troubleshooting :

Confirm instrument calibration with a standard (e.g., angiotensin II).

Check for adducts (e.g., sodium/potassium) by comparing isotopic patterns.

Re-synthesize the compound with deuterated reagents to trace isotopic labeling artifacts .

Q. What strategies minimize racemization during incorporation of this compound into peptides?

  • Methodological Answer :

  • Use low-temperature coupling (0–4°C) and racemization-suppressing additives (e.g., HOBt or Oxyma).
  • Monitor epimerization via chiral HPLC or Marfey’s reagent derivatization.
  • Compare diastereomer ratios before/after coupling to quantify racemization (<2% acceptable) .

Data Presentation and Reproducibility

Q. How should researchers present raw and processed data for this compound in publications?

  • Methodological Answer :

  • Raw Data : Include HPLC chromatograms (with retention times), NMR spectra (annotated peaks), and MS spectra in supplementary materials.
  • Processed Data : Tabulate coupling efficiencies, deprotection yields, and purity metrics. Use error bars for triplicate experiments and report standard deviations .
  • Reproducibility : Follow Beilstein Journal guidelines for experimental details (e.g., reagent lot numbers, solvent purification methods) .

Ethical and Novelty Considerations

Q. How can researchers ensure their work with this compound addresses novel scientific gaps?

  • Methodological Answer : Conduct a systematic literature review to identify understudied applications (e.g., branched peptides or glycoconjugates). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions. For example, explore ivDde’s stability in non-standard solvents (e.g., ionic liquids) .

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